
2-Hexynyl-NECA
Descripción general
Descripción
2-Hexynyl-NECA (chemical name: (2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide) is a synthetic adenosine receptor (AR) agonist derived from modifications at the N-6 position of purine and the 5′-position of ribose . It is also known by synonyms such as HE-NECA, HENECA, and adenosine-5'-N-ethyluronamide . Structurally, it features a hexynyl group at the C2 position of the adenine moiety, contributing to its selectivity for adenosine A2A receptors .
This compound has been studied extensively for its role in modulating cardiovascular and oncological pathways. In cancer research, it demonstrates mild cytotoxic and anti-proliferative effects on melanoma A-375 cell lines via A2A receptor activation, though efficacy diminishes at higher concentrations . In cardiovascular models, it exhibits potent antihypertensive activity in spontaneously hypertensive rats (SHRs), outperforming non-selective agonists like NECA and selective A2 agonists such as CGS21680 .
Métodos De Preparación
HENECA se sintetiza a través de rutas sintéticas lineales y convergentes. El enfoque lineal implica ocho pasos sintéticos a partir de la guanosina, obteniendo 2-yodoadenosina-5'-N-etilcarboxamida como intermedio, que luego se convierte en HENECA . El enfoque convergente, aunque más corto con cinco pasos, procede con un rendimiento global más bajo . Los métodos de producción industrial suelen seguir estas rutas sintéticas, optimizando las condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Oxidation Reactions
2-Hexynyl-NECA undergoes oxidation under controlled conditions, though detailed mechanistic studies remain limited. Key observations include:
- Reagents : Common oxidizing agents like iodine or palladium-based catalysts facilitate oxidation .
- Products : Oxidation typically modifies the hexynyl side chain, potentially forming ketones or carboxylic acid derivatives, though exact products depend on reaction conditions.
Substitution Reactions
Substitution at the C2 and C6 positions is central to its synthetic pathways:
C2-Substitution
- Sonogashira Coupling : A pivotal reaction for introducing the hexynyl group.
C6-Substitution
- Ammonia/Amine Treatment : Replaces the chloro group at C6:
Hydrogenation
- Conditions : 10% Pd/C under H₂ atmosphere .
- Product : Saturated hexanyl analogue (reduces triple bond to single bond) .
Hydrolysis
Stability and Solvent Effects
- Solubility : Highly soluble in DMSO, enhancing bioavailability but requiring inert conditions to prevent decomposition .
- Environmental Sensitivity : Reactivity influenced by solvent polarity and temperature, with optimal yields in anhydrous THF .
Comparative Reactivity of Analogues
Modification | Reaction Type | Affinity (Kᵢ, nM) | Selectivity (A₂A/A₃) | Reference |
---|---|---|---|---|
C2-hexynyl | Sonogashira coupling | 63.2 (A₂A), 138 (A₃) | ~2.2-fold | |
C8-hexynyl | Substitution | 570 (A₃) | A₂A inactive |
Mechanistic Insights
Aplicaciones Científicas De Investigación
Chemistry
In chemical research, HENECA is utilized as a selective A2A receptor agonist. It serves as a valuable tool for studying receptor interactions and signaling pathways related to adenosine receptors. The compound's ability to selectively engage with these receptors allows researchers to dissect the role of adenosine in various biochemical processes.
Biology
HENECA has significant implications in biological studies, particularly those focused on cellular signaling pathways. It has been shown to:
- Increase cAMP Accumulation: This effect is crucial for understanding signaling mechanisms in different cell types.
- Inhibit Superoxide Anion Production: This property suggests potential applications in oxidative stress-related research.
Medicine
The therapeutic potential of HENECA is notable, especially regarding its antiaggregatory activity. Key applications include:
- Antithrombotic Therapy: Studies indicate that HENECA enhances the antithrombotic properties of P2Y12 inhibitors like cangrelor and prasugrel. In experimental models, it has improved platelet inhibition rates when combined with these agents, suggesting its role in dual antiplatelet therapy (DAPT) .
Industry
In pharmaceutical development, HENECA's selective receptor activity makes it a candidate for developing new drugs targeting cardiovascular diseases and other conditions influenced by adenosine signaling. Its pharmacological profile indicates potential applications in:
- Cardiovascular Diseases: As a component of antithrombotic therapies.
- Respiratory Disorders: Investigating its effects on chemoreceptor activity may lead to treatments for conditions like apnea .
Case Study 1: Antithrombotic Properties
A study investigated the effects of HENECA on thrombosis using a ferric chloride-induced model in mice. Results showed that chronic administration significantly enhanced the antithrombotic effects of P2Y12 inhibitors without markedly affecting blood pressure or blood-brain barrier permeability at therapeutic doses .
Case Study 2: Cancer Research
Research into the synergistic effects of HENECA with existing anticancer agents revealed its potential to enhance anti-proliferative effects in multiple myeloma models. This suggests that HENECA could be integrated into treatment regimens for certain cancers .
Mecanismo De Acción
HENECA ejerce sus efectos uniéndose selectivamente a los receptores de adenosina A2A. Esta unión aumenta los niveles intracelulares de cAMP, lo que a su vez inhibe la liberación de MMP-3 inducida por TNFα e induce la producción de Aβ42 en células SH-SY5Y . Los objetivos moleculares involucrados incluyen los receptores de adenosina A2A, la adenilato ciclasa y la vía de señalización de cAMP .
Comparación Con Compuestos Similares
Receptor Selectivity and Binding Affinity
Key comparisons include:
- Structural Basis for Selectivity : The hexynyl group in this compound enhances A2A binding by interacting with hydrophobic residues in the receptor’s extracellular loop, whereas CGS21680 relies on a phenethylcarboxy group for similar selectivity .
Pharmacokinetic and Structural Comparisons
- Metabolic Stability : The hexynyl side chain in this compound improves metabolic stability compared to 2-phenylethynyl-NECA (PENECA), which has a bulkier phenyl group that accelerates hepatic clearance .
- Selectivity vs. PENECA : Both 2-hexynyl and 2-phenylethynyl derivatives target A2A receptors, but PENECA exhibits higher off-target binding to A2B receptors due to its aromatic moiety .
Key Research Findings
Cardiovascular Superiority : this compound’s sustained antihypertensive effects in SHRs highlight its advantage over A1 agonists like CCPA, which lose efficacy with repeated dosing .
Concentration-Dependent Limitations : In cancer models, cytotoxic effects diminish at concentrations >100 nM, suggesting receptor desensitization or competing pathways .
Species-Specific Variability : Activity data from ChEMBL and GtoPdb indicate divergent potency in human vs. rodent A2A receptors, necessitating careful translation to clinical studies .
Actividad Biológica
2-Hexynyl-NECA (also known as HE-NECA) is a selective agonist for the A2A and A3 subtypes of adenosine receptors. Its pharmacological profile highlights its potential therapeutic applications, particularly in cardiovascular and neurological contexts. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.
This compound interacts primarily with the A2A and A3 adenosine receptors, leading to various biochemical responses:
- Receptor Binding : Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP is crucial for mediating several physiological effects, including inhibition of platelet aggregation and modulation of neurotransmitter release .
- Cellular Effects : In vitro studies have shown that HE-NECA enhances cAMP accumulation and inhibits superoxide anion production in various cell types. This suggests its role in cellular signaling pathways related to inflammation and thrombosis .
Pharmacological Properties
The pharmacological properties of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential:
- Antithrombotic Efficacy :
- Platelet Aggregation Studies :
- Chronic Administration Effects :
Q & A
Basic Research Questions
Q. What structural modifications differentiate 2-Hexynyl-NECA from other adenosine receptor agonists, and how do these confer A2 receptor selectivity?
- Methodological Answer : The selectivity of this compound arises from modifications at the N-6 position of the adenine moiety and the 5′-position of the ribose group. To validate receptor specificity, researchers should perform competitive binding assays using radiolabeled ligands (e.g., [³H]CGS21680 for A2A receptors) across adenosine receptor subtypes (A1, A2A, A2B, A3). Dose-response curves and IC₅₀ calculations should be compared to establish selectivity ratios .
Q. Which in vitro and in vivo models are most appropriate for initial pharmacological characterization of this compound?
- Methodological Answer : For in vitro studies, use cell lines expressing human adenosine receptors (e.g., CHO cells transfected with A2A receptors) to measure cAMP accumulation via ELISA or BRET-based assays. In vivo, rodent models of neuroinflammation or ischemia-reperfusion injury are suitable for evaluating A2 receptor-mediated effects. Ensure proper controls (e.g., knockout models or selective antagonists like SCH58261) to confirm mechanism-specific activity .
Q. What analytical techniques are critical for verifying the purity and stability of this compound in experimental preparations?
- Methodological Answer : Employ HPLC with UV detection (λ = 260 nm) and mass spectrometry to confirm chemical identity and purity (>95%). Stability studies should assess degradation under physiological conditions (e.g., phosphate-buffered saline at 37°C) over 24–72 hours. Document buffer composition, storage temperature, and lyophilization protocols to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro binding affinity data and in vivo efficacy profiles of this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or metabolite interference. Perform pharmacokinetic profiling (plasma half-life, tissue distribution) and metabolite identification via LC-MS. Use ex vivo receptor occupancy assays to correlate tissue-specific drug levels with pharmacological effects. Reconcile data by applying multi-compartment modeling .
Q. How should contradictory findings about this compound’s neuroprotective versus pro-inflammatory effects be addressed in manuscripts?
- Methodological Answer : Structure the discussion section to first acknowledge limitations (e.g., model species differences), then propose testable hypotheses (e.g., context-dependent receptor dimerization). Use contradiction matrices to rank conflicting evidence by methodological rigor (e.g., sample size, blinding status). Cite opposing studies and suggest follow-up experiments (e.g., conditional knockout models) .
Q. What criteria determine whether raw data for this compound experiments should be included in appendices versus main text?
- Methodological Answer : Place large datasets (e.g., RNA-seq results) in appendices with cross-referenced table numbers. Processed data (e.g., normalized fold-changes) belong in the main text. Ensure all appendices include metadata (e.g., instrument settings, software versions) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Propiedades
IUPAC Name |
(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEACFAXFCKCHZ-MOROJQBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276119 | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141018-30-6 | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141018-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexynyladenosine-5'-N-ethylcarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.